![molecular formula C8H6ClFO B1580554 3'-Chloro-4'-fluoroacetophenone CAS No. 2923-66-2](/img/structure/B1580554.png)
3'-Chloro-4'-fluoroacetophenone
Overview
Description
3’-Chloro-4’-fluoroacetophenone is a halogenated benzene derivative used in organic synthesis . It has a molecular formula of C8H6ClFO, an average mass of 172.584 Da, and a monoisotopic mass of 172.009125 Da .
Molecular Structure Analysis
The molecular structure of 3’-Chloro-4’-fluoroacetophenone can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
3’-Chloro-4’-fluoroacetophenone is slightly soluble in water . It has a molecular weight of 172.584 .Scientific Research Applications
Pharmaceutical Synthesis
3’-Chloro-4’-fluoroacetophenone: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure makes it a versatile building block for constructing complex molecules. It is particularly useful in the creation of fluorinated derivatives which are prevalent in medicinal chemistry due to their improved metabolic stability and bioavailability .
Material Science
In material science, this compound serves as a precursor for the synthesis of advanced materials. Its incorporation into polymers can enhance their properties, such as thermal stability and chemical resistance. Researchers also explore its use in creating novel coatings that could provide better protection against corrosion or wear .
Chemical Synthesis
3’-Chloro-4’-fluoroacetophenone: plays a crucial role in organic synthesis. It is employed in various chemical reactions, including cross-coupling reactions, to form carbon-carbon bonds. This is essential for the development of new organic compounds with potential applications in different industries .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis. Its well-defined structure and properties allow for accurate calibration of analytical instruments, ensuring precise measurement of chemical concentrations in samples .
Agrochemical Research
The compound’s reactivity makes it a candidate for the development of new agrochemicals. By modifying its structure, chemists can design new pesticides or herbicides with improved efficacy and selectivity, potentially leading to safer and more sustainable agricultural practices .
Environmental Studies
3’-Chloro-4’-fluoroacetophenone: may also be studied for its environmental impact. Understanding its degradation pathways and persistence in the environment is crucial for assessing its ecological footprint. This knowledge can inform the design of chemicals with reduced environmental persistence .
Safety And Hazards
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJPESKRPOTNGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334344 | |
Record name | 3'-Chloro-4'-fluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-4'-fluoroacetophenone | |
CAS RN |
2923-66-2 | |
Record name | 1-(3-Chloro-4-fluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2923-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Chloro-4'-fluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3'-chloro-4'-fluoroacetophenone in the development of antifungal agents?
A1: 3'-chloro-4'-fluoroacetophenone serves as a crucial building block in the synthesis of (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one []. This novel compound, synthesized via Claisen-Schmidt condensation of 3'-chloro-4'-fluoroacetophenone and 4-(1H-imidazol-1-yl)benzaldehyde, shows promise as a potential antifungal agent against Aspergillus fumigatus. This fungus is the primary cause of pulmonary aspergillosis.
Q2: How does the structure of the synthesized compound relate to its potential antifungal activity?
A2: The synthesized compound, (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one, incorporates both imidazole and chalcone pharmacophores within its structure []. Imidazole-containing compounds are known for their antifungal properties, demonstrating efficacy against Aspergillus fumigatus. Combining this with the chalcone structure, which also exhibits antifungal activity, creates a novel compound with enhanced potential for combating fungal infections.
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